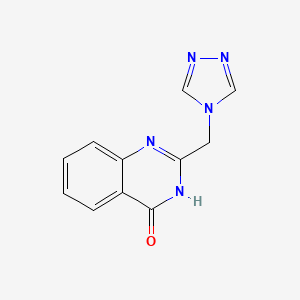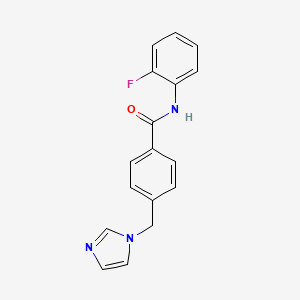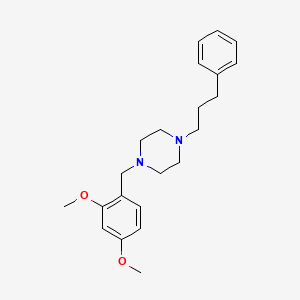
2-(4H-1,2,4-triazol-4-ylmethyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4H-1,2,4-triazol-4-ylmethyl)quinazolin-4(3H)-one, commonly known as TQ, is a heterocyclic organic compound that has been extensively studied for its various biological activities. It is a promising compound for developing new drugs due to its unique chemical structure and biological properties.
作用机制
The mechanism of action of TQ is not fully understood, but it is believed to act through various signaling pathways, including the nuclear factor-kappaB (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. TQ has been shown to inhibit the activation of NF-κB, which is a key transcription factor involved in inflammation and cancer. TQ also inhibits the activity of MAPKs, which are involved in cell proliferation and survival. Additionally, TQ has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
TQ has been shown to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and apoptosis. TQ has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). TQ also has antioxidant properties and can scavenge free radicals, which can cause oxidative damage to cells. Additionally, TQ has been shown to inhibit apoptosis, which is a programmed cell death process that occurs in various diseases, including cancer.
实验室实验的优点和局限性
TQ has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. TQ can be easily synthesized in large quantities, making it an ideal compound for drug development. However, TQ also has some limitations for lab experiments, including its poor stability in acidic and basic conditions and its low bioavailability, which can limit its therapeutic potential.
未来方向
There are several future directions for TQ research, including developing new synthetic methods to improve its stability and bioavailability, evaluating its therapeutic potential in various diseases, and investigating its mechanism of action in more detail. Additionally, TQ can be used as a lead compound for developing new drugs with improved efficacy and safety profiles. TQ research has the potential to lead to the development of new drugs for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Conclusion:
TQ is a promising compound for developing new drugs due to its unique chemical structure and biological properties. TQ has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial properties. TQ has several advantages for lab experiments, including its low toxicity and high solubility, but also has some limitations, including its poor stability and low bioavailability. Future research on TQ has the potential to lead to the development of new drugs for the treatment of various diseases.
合成方法
TQ can be synthesized by various methods, including the reaction of 2-aminobenzamide with 4-chloromethyl-1,2,4-triazole in the presence of potassium carbonate, or by the reaction of 2-aminobenzamide with 4-azidomethyl-1,2,4-triazole in the presence of copper(I) iodide. The synthesis of TQ is relatively simple and can be achieved in good yields.
科学研究应用
TQ has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial properties. TQ has been shown to inhibit the growth of various cancer cells, including breast, lung, prostate, and colon cancer cells. It has also been shown to have antiviral activity against hepatitis C virus and herpes simplex virus. TQ has been used in various animal models to evaluate its therapeutic potential in diseases such as diabetes, obesity, and neurodegenerative disorders.
属性
IUPAC Name |
2-(1,2,4-triazol-4-ylmethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c17-11-8-3-1-2-4-9(8)14-10(15-11)5-16-6-12-13-7-16/h1-4,6-7H,5H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDKQGRKUYWIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4H-1,2,4-triazol-4-ylmethyl)quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6086111.png)
![N-(3-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6086122.png)
![N-(1-benzothien-5-ylmethyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6086130.png)
![N-(2-fluorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B6086141.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6086149.png)
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6086151.png)

![7-(2-methoxyethyl)-2-[(2-methyl-1-benzothien-3-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086175.png)
![2-ethyl-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6086177.png)

![methyl 5-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6086179.png)


![2-benzyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6086201.png)